6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Descripción general
Descripción
6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a chemical compound with the molecular formula C8H4BrNO2 . It is a yellow to brown solid at room temperature . The compound has a molecular weight of 226.03 .
Synthesis Analysis
The synthesis of this compound involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all substrates are successful in yielding the target heterocycles as some reactions fail to undergo the final elimination .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The formation of this compound and its dihydro analogs correlates with the electron density on the aromatic ring . Electron-donating groups favor the formation of the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tend to favor the dihydro product .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid at room temperature . It has a molecular weight of 226.03 . The compound should be stored sealed in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Antiviral and Cytotoxic Activities
Compounds derived from benzo[1,3]oxazine-4-ones, including variants such as 6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl derivatives, have been synthesized and evaluated for antiviral activity. They have shown distinct activity against viruses like Herpes simplex and vaccinia (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Synthesis for Natural Products and Drugs
A palladium-catalyzed process has been developed for synthesizing 4H-benzo[d][1,3]oxazin-4-one derivatives. This method is significant for incorporating these compounds into natural products and drugs, avoiding the use of toxic and flammable CO gas (Zheng, Dong, Qu, Bai, Wu, & Li, 2021).
Potential Antituberculotics
Some derivatives, specifically 3-Phenyl-2H,4H-benz[e][1,3]oxazine-2,4-diones, have been identified as potential antituberculotics. Their activity is influenced by the electron-accepting properties of substituents and the introduction of bromine (Waisser, Kubicová, Klimešová, & Odlerová, 1993).
Copper Catalyzed Synthesis
A copper-catalyzed synthesis method has been developed for 2-phenyl-4H-benzo[d][1,3]oxazine-4-one derivatives. This method offers broad substrate scope and mild reaction conditions, using an inexpensive catalyst (Munusamy, Venkatesan, & Sathiyanarayanan, 2015).
Antimicrobial Agents
Novel compounds containing the benzo[1,3]oxazin-3(4H)-yl structure have been synthesized and tested for antimicrobial activity against various strains of bacteria and fungi, showing significant activity in some cases (Desai, Bhatt, Joshi, & Vaja, 2017).
Hypolipidemic Properties
Derivatives of 4H-3,1-benzoxazin-4-ones, particularly those substituted with bromine atoms, have been found to possess hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties (Fenton, Newton, Wyman, Bagge, Dron, Riddell, & Jones, 1989).
Progesterone Receptor Antagonists
Some 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones are potent and selective progesterone receptor antagonists, displaying oral activity in rat models (Zhang, Terefenko, Fensome, Wrobel, Winneker, Lundeen, Marschke, & Zhang, 2002).
Direcciones Futuras
The future directions for the study of 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one could involve further exploration of its biological activities, given that similar compounds have demonstrated diverse biological activities . Additionally, more research could be conducted to improve the yield of the synthesis process and to explore the effects of different substituents on the aromatic ring .
Propiedades
IUPAC Name |
6-bromo-2-phenyl-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZCLMDWYBZFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325539 | |
Record name | 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66387-70-0 | |
Record name | 66387-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.